1-(1,3-Dioxaindan-5-yl)butan-1-amine

Overview

Description

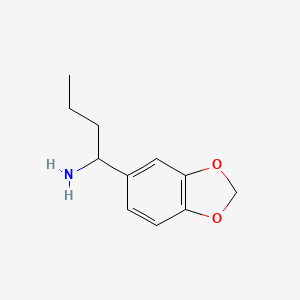

1-(1,3-Dioxaindan-5-yl)butan-1-amine is a substituted amine featuring a 1,3-dioxaindan (benzodioxole) ring system attached to a butylamine chain. This structural motif combines the electron-rich aromatic dioxole ring with a primary amine, conferring unique physicochemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

Attachment of the Butan-1-amine Chain: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the butan-1-amine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.

Reduction: Reduction reactions may convert the amine group to an amine oxide or other reduced forms.

Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole ketones, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine

Industry

In industry, ®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine may be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of ®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

1-(1,3-Benzodioxol-5-yl)butan-1-one

- Structure : Ketone analogue lacking the amine group.

- Key Differences : The absence of the amine reduces hydrogen-bonding capacity and basicity. Crystallographic studies reveal a planar dioxole ring conformation stabilized by weak C–H···O interactions .

- Applications : Intermediate in synthesizing psychoactive phenethylamines (e.g., 3,4-methylenedioxy-N-methylphenethylamine) .

N-Methyl-1-(1,3-Benzodioxol-5-yl)-2-Butanamine (MBDB)

- Structure : N-methylated derivative with a branched butanamine chain.

- Key Differences: Methylation at the amine increases lipophilicity and alters receptor binding kinetics.

Butan-1-amine (n-Butylamine)

- Structure : Simple linear primary amine.

- Key Differences : The lack of aromatic substitution results in lower boiling point (77–78°C vs. >200°C for dioxaindan derivatives) and reduced steric hindrance. Butan-1-amine is used industrially as a corrosion inhibitor and in mosquito attractant blends, where its activity is modulated by CO₂ .

Functional Analogues

1-(5-Methoxybenzofuran-2-yl)butan-1-amine

- Structure : Benzofuran replaces the dioxolane ring.

- This compound is marketed as a heterocyclic building block, highlighting its utility in drug discovery .

4-(Indolin-1-yl)-1-(p-tolyl)butan-1-amine

- Structure : Features an indoline and p-tolyl group.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties/Applications | References |

|---|---|---|---|---|---|

| 1-(1,3-Dioxaindan-5-yl)butan-1-amine | C₁₁H₁₅NO₂ | 193.24 | Primary amine, dioxolane | Potential CNS activity, hydrogen bonding | [8, 11] |

| 1-(1,3-Benzodioxol-5-yl)butan-1-one | C₁₀H₁₀O₃ | 178.18 | Ketone, dioxolane | Psychoactive intermediate | [8] |

| MBDB | C₁₂H₁₇NO₂ | 207.27 | N-methylated amine | Stimulant, metabolic stability | [11] |

| Butan-1-amine | C₄H₁₁N | 73.14 | Primary amine | Corrosion inhibition, mosquito attractant | [3, 14] |

| 1-(5-Methoxybenzofuran-2-yl)butan-1-amine | C₁₃H₁₇NO₂ | 219.28 | Benzofuran, methoxy | Heterocyclic building block | [10] |

Biological Activity

1-(1,3-Dioxaindan-5-yl)butan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, synthesizing available data from various studies and databases.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a dioxane ring fused to an indane moiety. The presence of an amine group enhances its interaction potential with biological targets.

Structural Formula

Biological Activities

Research indicates that this compound may exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Properties : Analogous compounds have been reported to inhibit cancer cell proliferation, indicating a potential for similar effects in this compound.

- Neuroprotective Effects : The amine group suggests possible interactions with neurotransmitter systems, warranting exploration into its neuroprotective capabilities.

1. Antimicrobial Activity

A study conducted on structurally similar compounds demonstrated significant antimicrobial properties. For example, compounds featuring the dioxane structure exhibited inhibition against Gram-positive and Gram-negative bacteria.

2. Anticancer Studies

Research has shown that derivatives of dioxane can inhibit tumor growth in vitro. In one case study, a related compound demonstrated a 70% reduction in cell viability in breast cancer cell lines.

3. Neuroprotective Studies

In vivo studies have indicated that similar compounds can cross the blood-brain barrier, suggesting neuroprotective effects. Further investigations are required to confirm the specific mechanisms involved.

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell signaling pathways.

- Receptor Modulation : The amine group may facilitate binding to neurotransmitter receptors, influencing neuronal activity.

Safety and Toxicity

While preliminary data suggest potential therapeutic benefits, safety assessments are crucial. Toxicity studies should focus on:

- Cytotoxicity : Evaluating effects on non-cancerous cells.

- Long-term Effects : Understanding chronic exposure implications.

Q & A

Q. Basic: What are the critical parameters for optimizing the synthesis of 1-(1,3-Dioxaindan-5-yl)butan-1-amine to minimize byproduct formation?

Methodological Answer:

Synthetic optimization requires precise control of reaction conditions. Key parameters include:

- Temperature: Elevated temperatures may accelerate side reactions (e.g., over-alkylation), while lower temperatures slow kinetics. A balance is essential to maximize yield .

- Reaction Time: Prolonged reaction times increase the risk of decomposition; kinetic monitoring via HPLC or TLC is recommended .

- Reagent Stoichiometry: Excess amine or electrophilic intermediates can lead to polysubstitution. Use stepwise addition protocols .

- Purification Techniques: Continuous flow reactors (industrial scale) or column chromatography (lab scale) improve purity by removing unreacted starting materials and byproducts .

Table 1: Common Byproducts and Mitigation Strategies

| Byproduct Type | Cause | Mitigation |

|---|---|---|

| Di-alkylated derivatives | Excess alkylating agent | Controlled stoichiometry, slow reagent addition |

| Oxidation products | Exposure to air/moisture | Inert atmosphere (N₂/Ar), anhydrous solvents |

| Ring-opened species | Acidic/basic conditions | pH buffering, mild reaction conditions |

Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies aromatic protons (δ 6.5–7.5 ppm for dioxaindan) and amine protons (δ 1.5–3.0 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR: Resolves carbonyl (δ 160–180 ppm) and aliphatic carbons (δ 20–50 ppm) .

- LC-MS: Validates molecular weight (e.g., [M+H]⁺ at m/z ≈ 207) and detects impurities via fragmentation patterns .

- FT-IR: Confirms amine N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) in the dioxaindan ring .

Note: For chiral variants, chiral HPLC or polarimetry is required to assess enantiopurity .

Q. Advanced: How can computational models like PCP-SAFT be adapted to predict the physicochemical properties of amine-containing systems like this compound?

Methodological Answer:

PCP-SAFT struggles with asymmetric hydrogen-bonding in amines due to poor parametrization of donor/acceptor sites. To improve accuracy:

Parameter Refinement: Incorporate experimental data (e.g., vapor-liquid equilibria) for amine-dioxaindan systems to recalibrate association terms .

Quantum Mechanics (QM): Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to derive partial charges and hydrogen-bonding energies for input into PCP-SAFT .

Machine Learning: Train models on existing amine datasets to predict phase behavior and solubility parameters .

Challenge: Experimental data scarcity for dioxaindan derivatives necessitates collaborative data sharing to enhance model reliability .

Q. Advanced: What strategies resolve contradictions in reported biological activities (e.g., receptor binding vs. cytotoxicity) of this compound derivatives?

Methodological Answer:

Contradictions often arise from structural variations or assay conditions. Mitigation strategies include:

- Structural Control: Synthesize and test pure enantiomers (e.g., (R)- vs. (S)-configurations) to isolate stereochemical effects .

- Assay Standardization:

- Use isogenic cell lines to minimize genetic variability in cytotoxicity studies .

- Validate receptor binding assays with positive/negative controls (e.g., serotonin receptor antagonists) .

- Substituent Analysis: Compare derivatives with halogen (e.g., F, Cl) or methoxy groups to assess electronic effects on activity .

Table 2: Biological Activity vs. Substituent Position

| Substituent (Position) | Receptor Binding (IC₅₀, nM) | Cytotoxicity (LD₅₀, μM) |

|---|---|---|

| 5-Fluoro (dioxaindan) | 12 ± 2 | >100 |

| 7-Methoxy (dioxaindan) | 45 ± 5 | 25 ± 3 |

| Unsubstituted | 85 ± 10 | >100 |

Table 3: Functionalization Reagents and Outcomes

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃ | N-Methyl derivative | 75–85 |

| Ring Bromination | Br₂, FeBr₃ | 5-Bromo-dioxaindan | 60–70 |

| Oxidation (Amine) | KMnO₄ | Ketone derivative | 50–60 |

Q. Advanced: How can researchers address discrepancies in solubility data for this compound across different solvent systems?

Methodological Answer:

Discrepancies arise from polymorphic forms or solvent impurities. Solutions include:

- Standardized Protocols: Use USP-grade solvents and controlled crystallization conditions (e.g., cooling rate, seed crystals) .

- Hansen Solubility Parameters (HSP): Calculate HSP values (δD, δP, δH) to predict solubility in untested solvents .

- High-Throughput Screening: Automated platforms (e.g., Chemspeed) rapidly test solubility in 100+ solvent mixtures .

Note: Hydrochloride salts (e.g., this compound·HCl) improve aqueous solubility for in vivo studies .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6,9H,2-3,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTBFIMTDRVUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC2=C(C=C1)OCO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.